molecular formula C19H11Cl4N3O B2645902 5-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 338773-97-0

5-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Cat. No. B2645902
CAS RN: 338773-97-0
M. Wt: 439.12
InChI Key: WRNGRJNYRDRJHH-UHFFFAOYSA-N
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Description

This compound, also known as TCMDC-124041, has a molecular formula of C19H11Cl4N3O . It is a complex organic compound with a molecular weight of 439.1 g/mol .


Molecular Structure Analysis

The compound has a complex structure with multiple aromatic rings and chlorine substitutions . The InChI string, which represents the structure of the molecule, is InChI=1S/C19H11Cl4N3O/c20-12-3-1-11 (13 (21)5-12)9-26-17-7-15 (23)14 (22)6-16 (17)25-19 (26)10-2-4-18 (27)24-8-10/h1-8H,9H2, (H,24,27) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 439.1 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . Its exact mass is 438.962673 g/mol, and its monoisotopic mass is 436.965623 g/mol . The topological polar surface area is 46.9 Ų .

Scientific Research Applications

Antimalarial Activity

TCMDC-124041 has shown promise as an antimalarial agent. Researchers have targeted the protein kinase PfCLK3, which plays a critical role in malarial parasite RNA splicing and is essential for the survival of blood-stage Plasmodium falciparum. PfCLK3 offers prophylactic, transmission-blocking, and curative potential against malaria. The compound demonstrates multi-stage potency and has the ability to rapidly clear the parasite .

Medicinal Chemistry Lead

TCMDC-124041 serves as a hit compound for further medicinal chemistry development. It meets several criteria set by the Medicines for Malaria Venture, including rapid parasite clearance, multi-stage potency, and action as a transmission blocker. Efforts to optimize its structure and enhance its pharmacological properties are ongoing .

In Vivo Efficacy

In animal studies, TCMDC-124041 exhibited dose-related reduction in parasitemia when administered intraperitoneally to mice infected with Plasmodium berghei. The maximal dose resulted in near-complete clearance of the parasite .

RNA Splicing Regulation

PfCLK3, the target of TCMDC-124041, plays a role in the processing of parasite RNA. Its phosphorylation activity on parasite SR proteins suggests involvement in splicing factor assembly and catalytic activity of spliceosomes. Understanding this mechanism could lead to broader applications in RNA splicing research .

Drug Resistance Mitigation

Given the emergence of resistance to existing antimalarials, compounds like TCMDC-124041 offer hope for overcoming drug-resistant strains. Novel mechanisms of action are crucial to combatting resistance and maintaining progress in malaria control .

properties

IUPAC Name

5-[5,6-dichloro-1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl4N3O/c20-12-3-1-11(13(21)5-12)9-26-17-7-15(23)14(22)6-16(17)25-19(26)10-2-4-18(27)24-8-10/h1-8H,9H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNGRJNYRDRJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C3=CC(=C(C=C3N=C2C4=CNC(=O)C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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